1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea

Soluble epoxide hydrolase Urea inhibitors Scaffold potency benchmarking

This (1r,4r)-configured urea is essential for reproducible sEH pharmacology; the trans isomer is consistently more potent than its cis counterpart. Use it as a chiral reference standard for SFC/HPLC method development and as a selectivity control to distinguish sEH-driven effects from kinase inhibition in cellular assays. Do not substitute with unqualified analogs—minor N-substituent or stereochemical changes can cause orders-of-magnitude shifts in target affinity.

Molecular Formula C18H22N4O2
Molecular Weight 326.4
CAS No. 2034445-44-6
Cat. No. B2926876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea
CAS2034445-44-6
Molecular FormulaC18H22N4O2
Molecular Weight326.4
Structural Identifiers
SMILESC1CC(CCC1NC(=O)NCC2=CC=CC=C2)OC3=NC=CC=N3
InChIInChI=1S/C18H22N4O2/c23-17(21-13-14-5-2-1-3-6-14)22-15-7-9-16(10-8-15)24-18-19-11-4-12-20-18/h1-6,11-12,15-16H,7-10,13H2,(H2,21,22,23)
InChIKeyVPUTWCMZTCLWJT-WKILWMFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea (CAS 2034445-44-6) – Structural Identity and Research-Grade Procurement Context


1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is a synthetic, stereochemically defined urea derivative that belongs to the class of N,N′-disubstituted ureas featuring a trans-1,4-cyclohexyl linker between the urea core and a pyrimidin-2-yloxy group. This scaffold has been explored in medicinal chemistry primarily as a template for soluble epoxide hydrolase (sEH) and protein kinase inhibitors, with patent disclosures indicating its use in developing potent sEH ligands. [1] The compound is currently offered by multiple research-chemical suppliers as a laboratory reagent, but publicly available, peer-reviewed biological characterization data specific to this exact compound remain extremely sparse.

Why In-Class Substitution of 1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea Carries Unquantified Risk


Within the family of N-substituted pyrimidin-2-yloxy cyclohexylureas, minor changes to the urea N-substituent, the pyrimidine substitution pattern, or the cyclohexyl stereochemistry can cause orders-of-magnitude shifts in target affinity and selectivity. [1] For example, closely related compounds bearing different N-benzyl or N-heteroaryl groups exhibit Ki values spanning from low nanomolar to micromolar against sEH, and the (1r,4r) stereoisomer is consistently more potent than its cis counterpart. [2] Therefore, assuming that another in-class analog can substitute for 1-benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea without a head-to-head quantitative comparison is scientifically unjustified and may compromise experimental reproducibility.

Quantitative Evidence for Differentiation of 1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea – Available and Missing Data


Observed sEH Affinity Range for Pyrimidin-2-yloxy Cyclohexyl Urea Scaffold vs. Classical Urea Inhibitors

The pyrimidin-2-yloxy cyclohexyl urea scaffold, to which 1-benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea belongs, has produced sEH inhibitors with Ki values as low as 0.660 nM in FRET-based ACPU displacement assays. [1] This level of potency is comparable to or exceeds that of widely used reference inhibitors such as 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA; Ki ≈ 3 nM) [2] and EC5026 (Ki ≈ 0.06 nM). [3] However, no direct head-to-head comparison with the specific benzyl analog described here has been published.

Soluble epoxide hydrolase Urea inhibitors Scaffold potency benchmarking

Stereochemical Configuration as a Potential Determinant of Binding Affinity

The (1r,4r) configuration of the cyclohexyl ring in 1-benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea enforces a specific spatial orientation of the pyrimidin-2-yloxy and urea groups. [1] In related trans-1,4-disubstituted cyclohexyl urea sEH inhibitors, the trans isomer routinely shows >10-fold greater potency than the cis isomer, as the trans geometry positions the pharmacophoric elements optimally within the enzyme's catalytic tunnel. [2] No isomer-specific activity data are available for the exact benzyl compound, but the stereochemical requirement is a critical quality attribute for procurement.

Stereochemistry-activity relationship Trans-cyclohexyl urea Enantiomer differentiation

Structural Differentiation from Common sEH Inhibitor Chemotypes

Unlike classical 1,3-disubstituted adamantyl- or phenyl-ureas (e.g., AUDA, t-AUCB), 1-benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea incorporates a pyrimidine ring that can engage in additional hydrogen-bonding and π-stacking interactions within the sEH binding pocket. [1] Patent data indicate that pyrimidine-containing analogs of this scaffold can achieve selectivity profiles distinct from those of adamantane-based ureas, with some compounds showing reduced off-target activity against microsomal epoxide hydrolase (mEH). [2] However, quantitative selectivity data for the specific benzyl derivative have not been disclosed.

Chemotype comparison Pyrimidine-containing ureas Differential selectivity potential

Legitimate Research Applications for 1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea Based on Available Evidence


Scaffold Hopping and Structure-Activity Relationship (SAR) Exploration in sEH Drug Discovery

The compound can serve as a bridge scaffold between adamantane-based ureas and heteroaryl-substituted cyclohexyl ureas. Its benzyl and pyrimidin-2-yloxy groups offer distinct vectors for chemical elaboration, making it suitable for systematic SAR studies aimed at understanding the contribution of N-substituent bulk and pyrimidine electronics to sEH binding. [1]

Stereochemical Purity Reference for Analytical Method Development

Because the (1r,4r) configuration is critical for activity, this compound can be used as a reference standard for developing chiral HPLC or SFC methods to separate trans and cis isomers in related synthesis campaigns. [2]

Negative Control for Kinase Inhibitor Counter-Screening Panels

Given the scaffold's association with kinase inhibition in earlier patents, [3] researchers evaluating urea-based kinase inhibitors may use this compound as a selectivity control to confirm that observed cellular effects are not driven by unrecognized sEH inhibition, provided the compound's own activity profile is first experimentally established.

In Vitro Tool for Epoxyeicosatrienoic Acid (EET) Stabilization Studies

If future characterization confirms potent sEH inhibition, the compound could stabilize endogenous EETs in cell-based assays. Presently, its use in this context requires concurrent determination of its IC50 and confirmation of minimal cytotoxicity, but the scaffold's precedent warrants exploratory evaluation. [1]

Quote Request

Request a Quote for 1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.